Precursor of cefcapene diisopropylanmine salt

Cephalosporin intermediate synthesis BCN preparation method Process optimization

BCN (CAS 153012-37-4) is the gatekeeper intermediate for cefcapene pivoxil hydrochloride API synthesis. Unlike later-stage or unprotected alternatives, it uniquely integrates the (Z)-2-(2-aminothiazol-4-yl)-2-pentenoyl side chain, Boc protecting group, and DIPA counterion, delivering predictable reactivity, crystallinity, and downstream purity. The improved mixed anhydride route yields 91.99% (vs. ~70% legacy routes), reducing raw material cost by ≈22% per kg of final API. Procure at ≥98.5% HPLC to minimize purification burden, secure ANDA impurity standards, and enable analogue diversification.

Molecular Formula C29H43N5O8S2
Molecular Weight 653.8 g/mol
CAS No. 153012-37-4
Cat. No. B590543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrecursor of cefcapene diisopropylanmine salt
CAS153012-37-4
Synonyms(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)_x000B_carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid N-(1-Methylethyl)-2-propanamine; 
Molecular FormulaC29H43N5O8S2
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCCC=C(C1=CSC(=N1)CC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.CC(C)NC(C)C
InChIInChI=1S/C23H28N4O8S2.C6H15N/c1-5-6-12(13-10-36-14(25-13)7-15(28)35-23(2,3)4)18(29)26-16-19(30)27-17(21(31)32)11(8-34-22(24)33)9-37-20(16)27;1-5(2)7-6(3)4/h6,10,16,20H,5,7-9H2,1-4H3,(H2,24,33)(H,26,29)(H,31,32);5-7H,1-4H3
InChIKeyIAVQLVKSVQCUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Precursor of Cefcapene Diisopropylanmine Salt (CAS 153012-37-4): A Critical Boc-Protected Intermediate for Fourth-Generation Cephalosporin Synthesis


Precursor of cefcapene diisopropylanmine salt (CAS 153012-37-4), also referred to as Boc-Cefcapene.DIPA, N-Boc Cefcapene N,N-Diisopropylamine, or BCN, is the pivotal protected intermediate in the industrial synthesis of cefcapene pivoxil hydrochloride, a fourth-generation oral cephalosporin antibiotic [1]. The compound bears a tert-butoxycarbonyl (Boc) protecting group on the aminothiazole side-chain amine and exists as the diisopropylamine (DIPA) salt of the cephalosporin carboxylic acid, with a molecular formula of C₂₉H₄₃N₅O₈S₂ and a molecular weight of 653.81 g/mol . It is manufactured from 7-aminocephalosporanic acid (7-ACA) via hydrolysis to 3-deacetyl-7-ACA, followed by coupling with (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid (BAPA) and salt formation with diisopropylamine [2]. BCN serves as the gateway intermediate from which multiple cefcapene pivoxil hydrochloride analogues can be derived through subsequent deprotection, esterification, and salt-exchange steps .

Why Generic Substitution of Cefcapene Intermediates Risks Synthesis Failure: The Non-Interchangeability of CAS 153012-37-4


Cephalosporin intermediates within the same generation are not functionally interchangeable. The Precursor of cefcapene diisopropylanmine salt (CAS 153012-37-4) incorporates a specific combination of three structural features—the (Z)-2-(2-aminothiazol-4-yl)-2-pentenoyl side chain, the Boc protecting group on the side-chain amine, and the DIPA salt form of the C4 carboxylic acid—that collectively define the reactivity, crystallinity, and purification trajectory of the downstream synthesis [1]. Earlier synthesis methods for the same BCN intermediate have documented problems of low purity and long industrial routes [1], while alternative intermediates such as (tert-butoxycarbonyl)oxycefcapene pivoxil (CAS 105889-80-3) represent a later-stage, esterified form that cannot substitute for BCN in the critical amide-coupling and salt-formation steps [2]. The absence of the Boc group would expose the free amine to unwanted acylation and degradation during synthesis; the absence of the DIPA counterion would alter solubility and crystallization behavior, directly affecting isolated purity [3]. The quantitative evidence below establishes why this specific intermediate, with its particular purity and yield benchmarks, must be specified in procurement for reliable cefcapene pivoxil hydrochloride manufacturing.

Quantitative Differentiation Evidence for Precursor of Cefcapene Diisopropylanmine Salt (CAS 153012-37-4)


Improved BCN Synthesis: Purity of 98.84% and Yield of 91.99% via Mixed Anhydride Route (Patent CN109678887B) Compared to Prior Art Methods with Documented Low Purity and Long Routes

The preparation method disclosed in Patent CN109678887B achieves an intermediate BCN purity of 98.84% and a yield of 91.99%, as demonstrated by HPLC analysis of the product from the described mixed anhydride condensation–carbamoylation–salt crystallization sequence [1]. The patent's background section explicitly states that earlier reported BCN synthesis methods 'generally have low purity' and suffer from 'long industrial routes' [1]. While the patent does not provide head-to-head numerical comparison data against a specific named prior method, it positions the 98.84% purity and 91.99% yield as improvements over the existing state of the art for this same compound [1]. A separate academic synthesis report by Tang et al. (2013) achieved a lower benchmark of approximately 70% overall yield (from 7-ACA) and approximately 98% purity for Boc-Cefcapene.DIPA, providing a cross-study comparator for the yield dimension [2]. The improved method thus represents an approximately 22 percentage-point yield advantage over the Tang et al. benchmark (91.99% vs. approximately 70%) and a purity specification of 98.84% versus approximately 98% [1][2].

Cephalosporin intermediate synthesis BCN preparation method Process optimization

BCN as Purified Intermediate Enables Cefcapene Acid of >98% Purity, Surpassing Earlier Routes Producing Cefcapene Acid with Higher Impurity Burdens

Patent CN114380847A (and related family member CN202111367565.X) discloses a method for synthesizing cefcapene acid using BCN (CAS 153012-37-4) as the starting material: the diisopropylamine salt is neutralized with acid to obtain desalted BCN, followed by Boc deprotection to yield cefcapene acid crude, which is then purified by base treatment and acid precipitation to achieve a final cefcapene acid purity exceeding 98% [1]. The patent background explicitly states that earlier reported methods for preparing cefcapene acid 'contain more impurities and have lower purity' [1]. By leveraging high-purity BCN as the input material, the method avoids the accumulation of side-chain-related and nucleus-degradation impurities that plague routes starting from less pure intermediates [1]. The purity of the input BCN directly governs the achievable purity of the downstream cefcapene acid: a BCN input with 98.84% purity (Patent CN109678887B) yields cefcapene acid of >98%, while earlier BCN with lower purity would generate cefcapene acid requiring additional recrystallization steps [1][2].

Cefcapene acid synthesis Intermediate purity impact Downstream product quality

Commercial Quality Specifications: Content ≥98.0% (Dried Basis), Total Impurities ≤1.5%, Single Impurity ≤0.5% for CAS 153012-37-4

Commercial supplier specifications for CAS 153012-37-4 establish a content of ≥98.0% (on dried basis) with total impurities ≤1.5%, single impurity ≤0.5%, water content ≤1.0–1.5%, and appearance as white to off-white crystalline powder [1]. These specifications are consistent across multiple independent suppliers (Lookchem, ChemicalNet), indicating a mature commercial standard for this intermediate [1]. In contrast, research-grade offerings list purities as low as 95% , and some vendors report purity of ≥99.0% for premium grades . The gap between the 95% research-grade and the ≥98.0% commercial-grade material is meaningful: a 3-percentage-point difference in intermediate purity can propagate to several-fold differences in the impurity profile of the final API after multiple synthetic steps, particularly given the known instability of the β-lactam ring toward hydrolytic degradation [2].

Quality specification Pharmaceutical intermediate Impurity control

Boc Protection Strategy: Enables Sequential Deprotection Chemistry That Alternative Non-Protected Routes Cannot Replicate Without Side-Reaction Risk

The Boc (tert-butoxycarbonyl) group on the aminothiazole side chain of CAS 153012-37-4 is critical for enabling a controlled, sequential synthetic sequence: the Boc group remains intact during C4 carboxylate esterification (with iodomethyl pivalate) and is then removed under mild acidic conditions in the final step to liberate the free amine of cefcapene pivoxil [1]. Alternative synthesis strategies that attempt to carry the free amine through the esterification step are documented to produce higher impurity levels due to competing N-acylation [2]. Patent CN111171050B notes that the conventional Boc-deprotection approach using trifluoroacetic acid (TFA) on N-Boc-protected cefcapene pivoxil suffers from 'difficulties in handling and unstable materials, and is not suitable for industrial scale-up production,' motivating the development of improved deprotection methods that still rely on the Boc-protected intermediate [3]. The DIPA salt form further enhances crystallinity and isolation purity compared to the free acid or sodium salt forms: the bulky diisopropylammonium counterion promotes selective crystallization, enabling rejection of stereoisomeric and degradation impurities into the mother liquor [1].

Boc protecting group Cephalosporin synthesis strategy Orthogonal protection

Procurement-Relevant Application Scenarios for Precursor of Cefcapene Diisopropylanmine Salt (CAS 153012-37-4)


Industrial-Scale Cefcapene Pivoxil Hydrochloride API Manufacturing: Specifying BCN with Purity ≥98.84% and Yield ≥91.99%

For manufacturers producing cefcapene pivoxil hydrochloride monohydrate API at kilogram to multi-ton scale, procurement of BCN intermediate meeting the purity benchmark of 98.84% (Patent CN109678887B) is critical [8]. The improved mixed anhydride route demonstrated in this patent achieves a yield of 91.99%, representing a significant improvement over the approximately 70% yield reported in earlier academic syntheses [8][9]. At production scale, the 22-percentage-point yield differential translates to substantially lower raw material costs per kilogram of final API. The high intermediate purity also reduces the burden on downstream purification, directly impacting the overall yield of cefcapene pivoxil hydrochloride, which has been reported at 36% overall from 7-ACA on decagram scale [3]. Procurement specifications should include: HPLC purity ≥98.5%, single impurity ≤0.5%, total impurities ≤1.5%, water content ≤1.5%, and appearance as white to off-white crystalline powder [4].

Cefcapene Acid Synthesis for Reference Standard and Impurity Profiling Programs

Pharmaceutical analytical laboratories and reference standard manufacturers requiring high-purity cefcapene acid (CAS 135889-00-8) for use as an impurity reference standard or for analytical method validation should procure BCN (CAS 153012-37-4) as the starting material. Patent CN114380847A demonstrates that starting from BCN, cefcapene acid of >98% purity can be obtained through a straightforward sequence of desalting, Boc deprotection, base purification, and acid precipitation, without chromatographic separation [8]. This route is specifically advantageous over earlier methods, which the patent notes produce cefcapene acid with 'more impurities and lower purity' [8]. The compound CAS 153012-37-4 also serves directly as a reference standard (Cefcapene Impurity 8) for pharmacopeial traceability in ANDA and DMF submissions [5].

Process Development and Route Scouting for Next-Generation Cephalosporin Analogues

Medicinal chemistry and process R&D groups exploring structural analogues of cefcapene pivoxil should procure BCN as the key diversification intermediate. The BCN scaffold, bearing the intact cephalosporin nucleus with Boc-protected aminothiazole side chain and DIPA salt, can be modified at the C3 hydroxymethyl position, the C4 carboxylate, or—after selective deprotection—at the side-chain amine to generate libraries of cefcapene analogues [8]. The established synthesis route from 7-ACA to BCN with a total yield exceeding 70% and purity exceeding 98% (Tang et al.) provides a reliable entry point for analogue synthesis [9]. The well-characterized impurity profile of commercial BCN (single impurity ≤0.5%) minimizes the risk of impurity carryover confounding structure–activity relationship (SAR) studies [3].

Quality Control and Regulatory Filing: Use of CAS 153012-37-4 as Cefcapene Impurity 8 Reference Standard

For QC laboratories supporting cefcapene pivoxil hydrochloride drug product release and stability testing, CAS 153012-37-4 is catalogued as Cefcapene Impurity 8 and is used as a pharmacopeial reference standard for HPLC method validation and system suitability testing [8]. The compound is available as a fully characterized reference standard compliant with ISO 17034 standard material producer certification [9]. Procurement for this application requires material with certified purity (typically ≥98.0% by HPLC), complete spectroscopic characterization (NMR, MS), and a certificate of analysis suitable for regulatory submission [8]. The availability of this impurity standard is essential for ANDA filers establishing impurity limits and demonstrating analytical method capability to regulatory agencies [8].

Quote Request

Request a Quote for Precursor of cefcapene diisopropylanmine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.